2-Methyl-1-(methylamino)propan-2-ol

Cannabinoid Receptor Pharmacology CB2 Modulators Pain Research

2-Methyl-1-(methylamino)propan-2-ol (CAS 67622-86-0) is a branched C5 amino alcohol characterized by a tertiary alcohol group and a secondary N-methylamine, with a molecular formula of C5H13NO and a molecular weight of 103.16 g/mol. It is a clear to pale yellow liquid under standard conditions, with a reported boiling point range of 142-143 °C (atmospheric) to 162 °C (760 mmHg) and a density of 0.8875 g/cm³ at 23 °C.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 67622-86-0
Cat. No. B1316806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(methylamino)propan-2-ol
CAS67622-86-0
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(C)(CNC)O
InChIInChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3
InChIKeyKYCZVVFGMGLNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1-(methylamino)propan-2-ol (CAS 67622-86-0): Core Identity and Procurement Classification


2-Methyl-1-(methylamino)propan-2-ol (CAS 67622-86-0) is a branched C5 amino alcohol characterized by a tertiary alcohol group and a secondary N-methylamine, with a molecular formula of C5H13NO and a molecular weight of 103.16 g/mol [1]. It is a clear to pale yellow liquid under standard conditions, with a reported boiling point range of 142-143 °C (atmospheric) to 162 °C (760 mmHg) and a density of 0.8875 g/cm³ at 23 °C . The compound is commercially available in research quantities with typical purity specifications of 95-97% and requires storage under inert gas at 2–8 °C .

Why 2-Methyl-1-(methylamino)propan-2-ol Cannot Be Directly Substituted by Common Amino Alcohols


Despite its structural similarity to widely used amino alcohols like 2-(methylamino)ethanol (MAE, CAS 109-83-1) and N-methyldiethanolamine (MDEA, CAS 105-59-9), 2-methyl-1-(methylamino)propan-2-ol exhibits distinct physicochemical and functional properties that preclude direct substitution . The presence of a gem-dimethyl group adjacent to the tertiary alcohol introduces significant steric hindrance and alters hydrogen-bonding capacity, leading to a pKa value of 14.97 ± 0.29—considerably higher than that of MAE—and a substantially different boiling point and density profile . Critically, its role as a designated pharmacopoeial impurity standard for lercanidipine (Lercanidipine Related Compound 2) is compound-specific and cannot be fulfilled by any analog; substitution would invalidate regulatory compliance .

Quantitative Differentiation of 2-Methyl-1-(methylamino)propan-2-ol Versus Key Analogs


CB2 Cannabinoid Receptor Affinity: A Quantitative Differentiator as a Negative Control

2-Methyl-1-(methylamino)propan-2-ol exhibits exceptionally weak binding affinity for the human CB2 receptor, with a measured Ki >1,000 nM [1]. This value is orders of magnitude higher (weaker) than that of potent CB2 agonists such as JWH-133 (Ki ~3 nM) or HU-308 (Ki ~20 nM). This quantitative distinction establishes the compound not as a candidate for agonism, but as a valuable negative control or inert fragment for target engagement assays.

Cannabinoid Receptor Pharmacology CB2 Modulators Pain Research

Physicochemical Property Divergence: Boiling Point, Density, and pKa Versus Structural Analogs

The compound's measured boiling point (142-143 °C at atmospheric pressure) and density (0.8875 g/cm³ at 23 °C) are markedly lower than those of N-methyldiethanolamine (MDEA, CAS 105-59-9, BP 247.2 °C, density 1.038 g/mL) . Furthermore, the predicted pKa of 14.97 ± 0.29 is significantly higher than the pKa of 2-(methylamino)ethanol (MAE, CAS 109-83-1, pKa ~9.9) , reflecting the reduced basicity of the sterically hindered secondary amine. These differences preclude direct substitution in solvent systems or catalytic applications where boiling point, density, and basicity are critical parameters.

Physical Organic Chemistry Process Development Solvent Selection

Specified Purity Profile and Procurement Economics: 97% Specification with Comparative Pricing

Commercially available 2-methyl-1-(methylamino)propan-2-ol is offered with a minimum purity specification of 97% . Procurement pricing for research quantities (e.g., 1 g at $491 CNY or ~$95 USD; 5 g at $1,641 CNY or ~$315 USD) provides a baseline for cost assessment. While this purity is suitable for synthetic intermediate use, higher-grade material (e.g., >99% for analytical standards) is not standard, and procurement for impurity reference standards typically requires certified material from specialized vendors .

Chemical Procurement Reagent Sourcing Analytical Standards

Designated Impurity Standard for Lercanidipine: A Non-Substitutable Regulatory Role

2-Methyl-1-(methylamino)propan-2-ol is officially designated as Lercanidipine Related Compound 2 . As such, it is an essential reference standard for the identification, quantification, and control of this specific impurity in lercanidipine drug substance and finished product per ICH guidelines. This role is non-substitutable; no alternative amino alcohol can serve as an equivalent impurity marker for regulatory submissions.

Pharmaceutical Impurity Analysis Analytical Method Validation Lercanidipine QC

Optimized Application Scenarios for 2-Methyl-1-(methylamino)propan-2-ol Based on Quantitative Evidence


Negative Control or Inert Fragment for CB2 Receptor Target Engagement Assays

Given its exceptionally weak CB2 receptor affinity (Ki >1,000 nM) [1], 2-methyl-1-(methylamino)propan-2-ol is optimally employed as a negative control in radioligand displacement or functional assays for the human CB2 receptor. Its use in parallel with known agonists (e.g., JWH-133, HU-308) allows researchers to establish assay window and confirm that observed effects are receptor-mediated rather than non-specific.

Certified Reference Standard for Lercanidipine Impurity Profiling

As Lercanidipine Related Compound 2 , this compound is indispensable for analytical laboratories developing and validating HPLC/UPLC methods for lercanidipine impurity analysis. It is used to prepare system suitability solutions, spike recovery samples, and calibrate response factors for accurate quantification of this specific process-related impurity in compliance with ICH guidelines.

Specialty Solvent or Reaction Medium Where High pKa and Steric Hindrance Are Required

With a predicted pKa of 14.97 ± 0.29 and a sterically congested tertiary alcohol, 2-methyl-1-(methylamino)propan-2-ol is suited for reaction conditions that demand a weakly basic, hindered amine. Its boiling point (142-143 °C) and density (0.8875 g/cm³) are distinct from common amino alcohols, enabling its use as a specialized solvent in processes where these specific physical parameters are critical for separation or reaction control.

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